molecular formula C15H20FN3O B11780587 1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one

1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one

Katalognummer: B11780587
Molekulargewicht: 277.34 g/mol
InChI-Schlüssel: ZEEVKYPULDLZDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one typically involves the reaction of 2-fluorobenzylamine with piperidin-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Chlorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one
  • 1-(2-Bromobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one
  • 1-(2-Methylbenzyl)-3-(piperidin-4-yl)imidazolidin-2-one

Uniqueness

1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications.

Eigenschaften

Molekularformel

C15H20FN3O

Molekulargewicht

277.34 g/mol

IUPAC-Name

1-[(2-fluorophenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one

InChI

InChI=1S/C15H20FN3O/c16-14-4-2-1-3-12(14)11-18-9-10-19(15(18)20)13-5-7-17-8-6-13/h1-4,13,17H,5-11H2

InChI-Schlüssel

ZEEVKYPULDLZDZ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1N2CCN(C2=O)CC3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.